4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione
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Overview
Description
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C9H12O2S2. This compound is characterized by the presence of two ethylsulfanyl groups attached to a cyclopentene ring with two ketone functionalities. It is a solid, typically appearing as a light yellow crystalline substance with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione can be achieved through several synthetic routesThe reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield. High-performance countercurrent chromatography (HPCCC) combined with gel permeation chromatography (GPC) has been reported as an efficient method for isolating similar compounds .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the ketone functionalities, leading to the formation of alcohols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include alcohols, substituted cyclopentenes, and various oxidized derivatives .
Scientific Research Applications
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-4-ene-1,3-dione: A simpler analog without the ethylsulfanyl groups, used in similar applications but with different reactivity and properties.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds are important in the design of non-fullerene acceptors for organic solar cells.
Uniqueness
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is unique due to the presence of ethylsulfanyl groups, which enhance its electron-withdrawing capabilities and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing properties, such as in the development of advanced materials for solar cells .
Properties
CAS No. |
929116-16-5 |
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Molecular Formula |
C9H12O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
4,5-bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H12O2S2/c1-3-12-8-6(10)5-7(11)9(8)13-4-2/h3-5H2,1-2H3 |
InChI Key |
SVQAEGGZUXMFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)CC1=O)SCC |
Origin of Product |
United States |
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